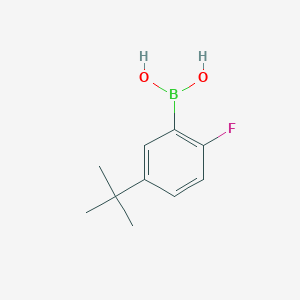

(5-tert-Butyl-2-fluorophenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5-tert-Butyl-2-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a tert-butyl group at the 5-position and a fluorine atom at the 2-position. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

作用機序

- The primary target of this compound is likely to be enzymes involved in boron-mediated reactions. Specifically, it interacts with organoboron reagents in Suzuki–Miyaura (SM) cross-coupling reactions .

- Absorption : The compound’s bioavailability depends on its solubility and stability. Boronic acids can form tetracoordinate boronate complexes in aqueous solutions .

Target of Action

Pharmacokinetics

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-tert-Butyl-2-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-tert-butyl-2-fluoroiodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This typically involves the use of continuous flow reactors to improve reaction efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize yield and minimize by-products.

化学反応の分析

Types of Reactions

(5-tert-Butyl-2-fluorophenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used.

Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed

Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds.

Oxidation: The major product is the corresponding phenol.

Substitution: The major products depend on the nucleophile used but can include substituted phenyl derivatives.

科学的研究の応用

3-Bromo-5-t-butyl-2-fluorophenylboronic acid is a boronic acid compound with a molecular weight of 274.92 g/mol. It features a bromine atom at the 3-position, a tert-butyl group at the 5-position, and a fluorine atom at the 2-position of the phenyl ring. Boronic acids, known for forming reversible covalent bonds with diols, are widely used in organic synthesis and medicinal chemistry because of their reactivity and versatility.

Applications

3-Bromo-5-t-butyl-2-fluorophenylboronic acid is a key intermediate in organic synthesis. Boronic acids are frequently used in Suzuki-Miyaura couplings, a powerful reaction for carbon-carbon bond formation. The bromo and fluoro substituents on the phenyl ring can further participate in various substitution reactions, allowing for creating complex organic molecules.

The compound is also an interesting candidate for medicinal chemistry research because of its boronic acid group and fluorophenyl ring. Boronic acids have been explored in developing drugs because of their potential for specific binding to enzymes and other biomolecules. The bromo and t-butyl groups can influence the molecule's properties such as lipophilicity, which can affect drug absorption and distribution within the body.

Interaction studies have shown its reactivity with various biological molecules and its potential as an inhibitor for certain enzymes. Investigations into its binding affinity with target proteins have shown promise in drug design, particularly for conditions like cancer, where boron compounds have been explored for their therapeutic potential.

Structural Similarity

Several compounds share structural similarities with 3-Bromo-5-t-butyl-2-fluorophenylboronic acid:

- 3-Bromo-5-fluorophenylboronic acid Features a bromine at the 3-position and a fluorine at the 5-position but lacks a tert-butyl group, leading to different sterics.

- 3-Iodo-5-t-butyl-2-fluorophenylboronic acid Contains iodine instead of bromine, resulting in higher reactivity.

- 4-Bromo-2-fluorophenylboronic acid Has bromine at the 4-position; the different position may alter reactivity.

- 3-Chloro-5-t-butyl-2-fluorophenylboronic acid Contains chlorine instead of bromine, so chlorine has different electronic properties.

類似化合物との比較

Similar Compounds

2-Fluorophenylboronic acid: Similar structure but lacks the tert-butyl group.

5-Formyl-2-furanylboronic acid: Contains a formyl group and a furan ring instead of a phenyl ring.

2,3,4,5,6-Pentafluorobenzeneboronic acid: Contains multiple fluorine atoms on the phenyl ring.

Uniqueness

(5-tert-Butyl-2-fluorophenyl)boronic acid is unique due to the presence of both a tert-butyl group and a fluorine atom on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable building block in organic synthesis.

生物活性

(5-tert-Butyl-2-fluorophenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, which includes a fluorine atom and a tert-butyl group, enhances its interaction with biological targets, making it a subject of interest in various therapeutic applications.

The biological activity of this compound primarily stems from its ability to interact with enzymes and receptors within biological systems. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can affect the activity of glycoproteins and other biomolecules. This interaction can lead to modulation of various biochemical pathways, including those involved in cancer cell proliferation and apoptosis .

Inhibition Studies

Research has shown that boronic acids can act as inhibitors for specific proteasome activities. For instance, studies have indicated that certain boronic acid derivatives exhibit selective inhibition of human constitutive proteasome chymotryptic activity (β5c), leading to significant cytotoxic effects on multiple myeloma cells. This selectivity is crucial as it minimizes effects on non-cancerous cells while effectively targeting malignant ones .

Case Studies

- Multiple Myeloma Treatment : A study highlighted the use of boronic acid derivatives in combination therapies for multiple myeloma. The compounds were shown to enhance the efficacy of existing treatments by selectively inhibiting proteasome activity, thereby promoting cancer cell death while sparing normal cells .

- Cell Proliferation Inhibition : Another investigation reported that compounds similar to this compound demonstrated potent inhibition of L1210 mouse leukemia cell proliferation, with IC(50) values in the nanomolar range. This suggests strong potential for developing new anti-cancer agents based on this structural framework .

Table 1: Biological Activity Summary of this compound

| Activity | Target | IC50 (nM) | Notes |

|---|---|---|---|

| Proteasome Inhibition | β5c | < 50 | Selective for cancer cells |

| Cell Proliferation Inhibition | L1210 Leukemia Cells | < 10 | Reversible by thymidine addition |

| Enzyme Interaction | Various Glycoproteins | Varies | Modulates biochemical pathways |

Table 2: Comparison with Other Boronic Acids

| Compound | Target Activity | Selectivity | Clinical Application |

|---|---|---|---|

| Vaborbactam | β-lactamase Inhibition | Broad | Urinary tract infections |

| Bortezomib | Proteasome Inhibition | High | Multiple myeloma treatment |

| This compound | Proteasome & Enzyme Inhibition | High | Potential anti-cancer agent |

特性

IUPAC Name |

(5-tert-butyl-2-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFO2/c1-10(2,3)7-4-5-9(12)8(6-7)11(13)14/h4-6,13-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRVIJSKYRTRCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(C)(C)C)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。